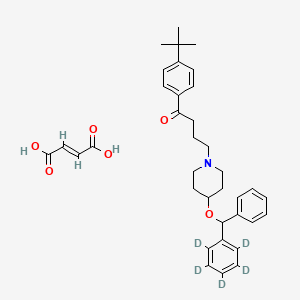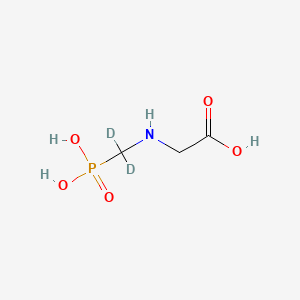
Nampt-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nampt-IN-9 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in the nicotinamide adenine dinucleotide (NAD) salvage pathway. NAMPT plays a significant role in cellular metabolism, energy production, and regulation of various cellular processes. Inhibitors like this compound are of great interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nampt-IN-9 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency reactors, and implementing stringent quality control measures. The production process may also involve purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Nampt-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Applications De Recherche Scientifique
Nampt-IN-9 has a wide range of scientific research applications, including:
Mécanisme D'action
Nampt-IN-9 exerts its effects by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), thereby reducing the levels of nicotinamide adenine dinucleotide (NAD) in cells. This inhibition disrupts cellular metabolism and energy production, leading to various downstream effects such as induction of apoptosis and inhibition of cell proliferation. The molecular targets and pathways involved include the NAD salvage pathway, sirtuin signaling, and the regulation of cellular redox states .
Comparaison Avec Des Composés Similaires
Similar Compounds
FK866: Another NAMPT inhibitor with similar mechanisms of action and therapeutic potential.
CHS828: A NAMPT inhibitor known for its anti-cancer properties.
OT-82: A novel NAMPT inhibitor with promising preclinical results.
Uniqueness of Nampt-IN-9
This compound is unique due to its specific binding affinity and selectivity for NAMPT, which may result in fewer off-target effects compared to other inhibitors. Additionally, its pharmacokinetic properties and bioavailability make it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C26H33N3O4 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
(E)-N-[4-[1-(2,6-dimethoxybenzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C26H33N3O4/c1-32-22-9-5-10-23(33-2)25(22)26(31)29-17-13-20(14-18-29)7-3-4-16-28-24(30)12-11-21-8-6-15-27-19-21/h5-6,8-12,15,19-20H,3-4,7,13-14,16-18H2,1-2H3,(H,28,30)/b12-11+ |
Clé InChI |
ILCWCURIRPQDGE-VAWYXSNFSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)/C=C/C3=CN=CC=C3 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)N2CCC(CC2)CCCCNC(=O)C=CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12399513.png)
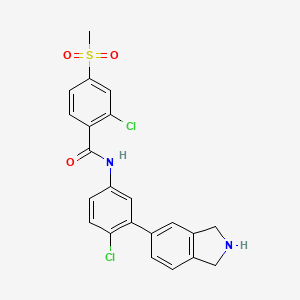
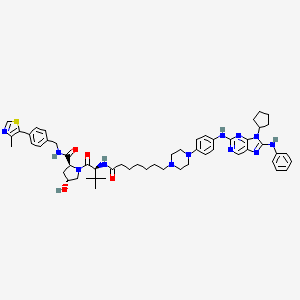
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)

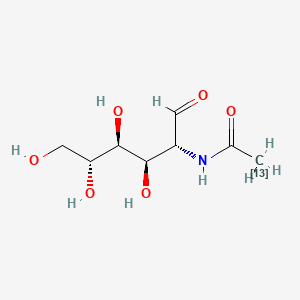

![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
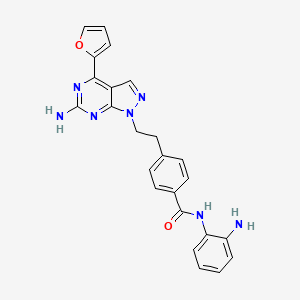
![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

